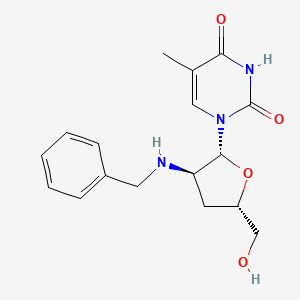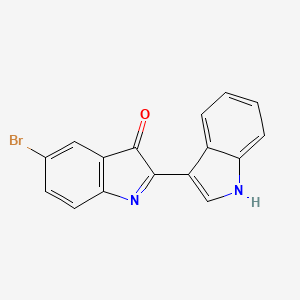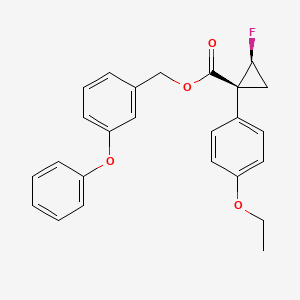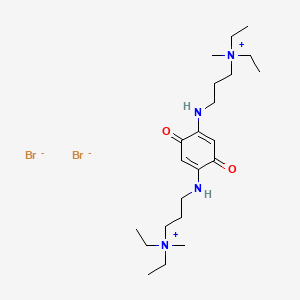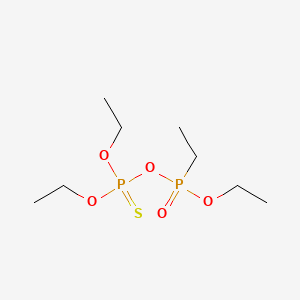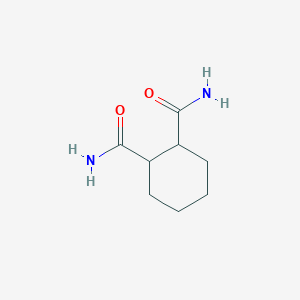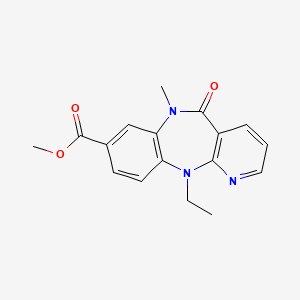
Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of bromine and trifluoromethyl groups in the structure suggests potential reactivity and unique properties.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the selection of appropriate starting materials, such as 2-bromoethanol and alpha,alpha,alpha-trifluoro-o-toluidine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods:
- Industrial production may involve continuous flow reactors and optimized reaction conditions to scale up the synthesis process efficiently. Catalysts and solvents are often used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- The major products depend on the specific reactions and reagents used. For example, nucleophilic substitution can yield azides, nitriles, or thiols.
科学的研究の応用
Chemistry:
- The compound can be used as a building block in organic synthesis to create more complex molecules with potential applications in pharmaceuticals and materials science.
Biology:
- It may be studied for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine:
- Research may focus on its potential as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry:
- The compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials.
作用機序
Molecular Targets and Pathways:
- The exact mechanism of action would depend on the specific application and biological target. For example, if used as an antimicrobial agent, it may inhibit essential enzymes or disrupt cell membranes.
類似化合物との比較
- Urea, 1-(2-chloroethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
- Urea, 1-(2-iodoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
- Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-
Uniqueness:
- The presence of the bromine atom and the trifluoromethyl group in the ortho position of the tolyl ring may impart unique reactivity and properties compared to its analogs.
特性
CAS番号 |
102434-37-7 |
|---|---|
分子式 |
C10H10BrF3N2O |
分子量 |
311.10 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H10BrF3N2O/c11-5-6-15-9(17)16-8-4-2-1-3-7(8)10(12,13)14/h1-4H,5-6H2,(H2,15,16,17) |
InChIキー |
CZRXJQKEIFLDHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)

